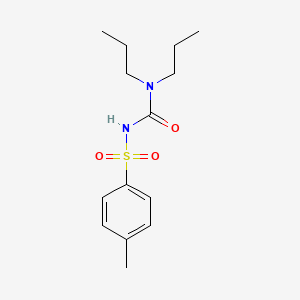
N-(4-sulfamoylphenyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sulfamoylphenyl)decanamide: is a chemical compound with the molecular formula C16H26N2O3S . It is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)decanamide typically involves the reaction of sulfanilamide with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-sulfamoylphenyl)decanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like .
Reduction: Reduction can be achieved using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-sulfamoylphenyl)decanamide is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .
Biology: It has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, which is involved in various physiological processes .
Medicine: The compound shows promise in the development of new drugs for treating diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes .
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals .
Mecanismo De Acción
N-(4-sulfamoylphenyl)decanamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in pathogens or cancer cells, leading to their death .
Comparación Con Compuestos Similares
- N-(4-sulfamoylphenyl)carbamothioyl amides
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness: N-(4-sulfamoylphenyl)decanamide is unique due to its long alkyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property makes it more effective in penetrating cell membranes compared to other sulfonamide derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in the development of new drugs and specialty chemicals.
Propiedades
Fórmula molecular |
C16H26N2O3S |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-(4-sulfamoylphenyl)decanamide |
InChI |
InChI=1S/C16H26N2O3S/c1-2-3-4-5-6-7-8-9-16(19)18-14-10-12-15(13-11-14)22(17,20)21/h10-13H,2-9H2,1H3,(H,18,19)(H2,17,20,21) |
Clave InChI |
FAGSBFXBWGCSCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




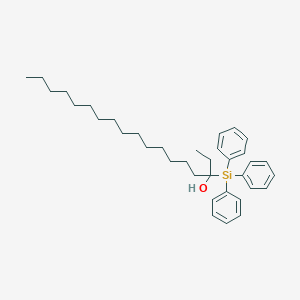

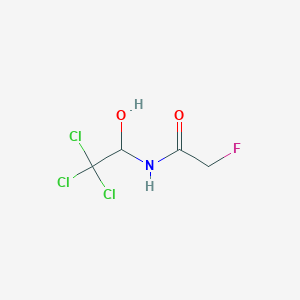

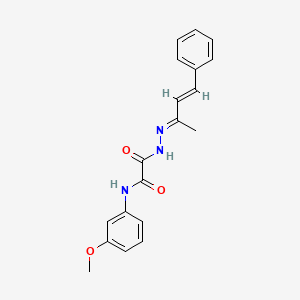

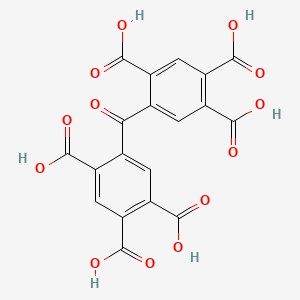
![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)


![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)
